molecular formula C11H14BrClO B14051782 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene

Cat. No.: B14051782
M. Wt: 277.58 g/mol
InChI Key: NUDLMCVXDCWVIZ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Haloalkanes as Organic Synthons

Organic synthons are conceptual fragments of a molecule used in retrosynthetic analysis to plan a synthesis. Both aryl halides and haloalkanes are fundamental synthons due to the reactivity of the carbon-halogen bond.

Aryl Halides: These compounds, where a halogen atom is directly attached to an aromatic ring, are crucial intermediates. smolecule.comquora.com The stability of the aromatic ring makes them less reactive than alkyl halides in classical nucleophilic substitution reactions. quora.com However, their reactivity is unlocked in the presence of transition metal catalysts, most notably palladium, in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. quora.com These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds. Furthermore, with the installation of strong electron-withdrawing groups on the aromatic ring, aryl halides can undergo nucleophilic aromatic substitution (SNAr). francis-press.com

Haloalkanes: Also known as alkyl halides, these compounds feature a halogen bonded to an sp³-hybridized carbon atom. mdpi.com The polar nature of the carbon-halogen bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to substitution reactions (typically SN2 for primary halides). mdpi.com This reactivity is fundamental to forming new bonds by replacing the halogen with a variety of functional groups. mt.com Haloalkanes are also precursors for organometallic reagents, such as Grignard reagents, and can undergo elimination reactions to form alkenes. mdpi.com

Overview of Ethoxybenzene Derivatives in Chemical Synthesis

Ethoxybenzene, also known as phenetole, and its derivatives are a subclass of alkyl-aryl ethers. The ether linkage is generally stable, but the ethoxy group influences the reactivity of the aromatic ring. It is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating nature of the oxygen atom.

The synthesis of ethoxybenzene derivatives and other alkyl-aryl ethers is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of a sodium phenoxide with an ethyl halide (like ethyl iodide or ethyl bromide) in an SN2 reaction. francis-press.commasterorganicchemistry.com For more complex or sterically hindered targets, other methods such as the copper-catalyzed Ullmann condensation have been developed. organic-chemistry.org Modern techniques continue to expand the toolkit for C-O bond formation, addressing challenges like steric hindrance. organic-chemistry.orgresearchgate.net

Structural Features and Reactivity Potential of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a detailed prediction of its chemical behavior based on well-established principles of organic chemistry.

Structural Features: The molecule consists of a benzene (B151609) ring substituted with three distinct groups at the 1, 2, and 3 positions: a 3-bromopropyl chain, an ethoxy group, and a chloro atom. The ortho-arrangement of the chloro and ethoxy groups, adjacent to the alkyl chain, creates a sterically crowded region on the aromatic ring.

PropertyValue
IUPAC NameThis compound
CAS Number1806328-01-7
Molecular FormulaC₁₁H₁₄BrClO
Molecular Weight277.58 g/mol

Reactivity Potential: The key to the synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds.

3-Bromopropyl Group: The primary alkyl bromide is the most reactive site for nucleophilic substitution. It is expected to readily undergo SN2 reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the end of the propyl chain.

Aryl Chloride: The chloro group attached directly to the benzene ring is significantly less reactive towards nucleophilic attack under standard conditions. Its substitution would typically require harsh conditions or, more commonly, transition-metal catalysis. This difference in reactivity allows for selective functionalization of the bromopropyl chain while leaving the aryl chloride intact.

Ethoxy Group: As an electron-donating group, the ethoxy substituent activates the benzene ring towards further electrophilic aromatic substitution. The combined directing effects of the three existing substituents would make predicting the regiochemical outcome of such a reaction complex. The ether bond itself is robust but can be cleaved under strongly acidic conditions (e.g., with HBr or HI).

This combination of a reactive alkyl halide and a stable aryl halide within the same molecule makes this compound a potentially valuable intermediate for synthesizing complex molecules in a controlled, stepwise manner.

Research Landscape and Current Challenges in the Chemistry of Related Compounds

The synthesis of polysubstituted aromatic compounds like this compound is an active area of research, with significant challenges that chemists continue to address.

A primary challenge is regioselectivity . The introduction of multiple different substituents onto an aromatic ring at specific positions requires sophisticated synthetic strategies. nih.gov Classical methods like Friedel-Crafts alkylation can suffer from issues like polyalkylation and carbocation rearrangements, leading to mixtures of products. mt.comyoutube.comorgoreview.com Modern methodologies, including directed ortho-metalation and regioselective cross-coupling reactions, offer more precise control but may require more complex starting materials or catalysts. nih.govchemrxiv.orgrsc.org

Another significant hurdle is steric hindrance . The synthesis of sterically congested molecules, such as those with multiple substituents in adjacent positions, can be difficult. acs.orgnih.gov For example, forming the ether bond in a crowded environment via Williamson synthesis can be slow or fail completely due to competing elimination reactions. nih.gov Similarly, reactions at positions shielded by bulky neighboring groups may require more forcing conditions or specialized catalytic systems. researchgate.net Recent advancements, including novel electrochemical methods, are being explored to overcome the challenges associated with forming hindered ether bonds. acs.orgnih.gov

The development of synthetic routes that are both efficient and highly regioselective for producing complex halogenated alkyl-aryl ethers remains a key objective in modern organic synthesis, driven by the demand for novel structures in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

NUDLMCVXDCWVIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Cl)CCCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromopropyl 3 Chloro 2 Ethoxybenzene

Strategic Approaches to the Benzene (B151609) Core Functionalization

The construction of the 1-chloro-2-ethoxy-3-propyl aromatic core is a significant challenge due to the interplay of directing effects. A logical retrosynthetic analysis suggests that the functional groups could be introduced in various sequences, each with its own set of advantages and challenges regarding regioselectivity.

The introduction of chlorine onto the benzene ring is typically achieved through electrophilic aromatic substitution. The primary challenge lies in controlling the position of chlorination relative to other substituents.

Synthetic Pathway Considerations : A plausible route might start with 2-chlorophenol. The hydroxyl group is a strong ortho-, para-director. Subsequent chlorination would likely yield 2,4-dichlorophenol or 2,6-dichlorophenol. Achieving a 3-chloro substitution relative to the initial hydroxyl group is non-trivial and may require specialized blocking strategies or starting with a differently substituted precursor like 3-chlorophenol. An alternative involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer reaction to introduce the chloro group. orgsyn.org

Modern methods for regioselective halogenation often employ catalysts to control the position of substitution. For instance, palladium-catalyzed C-H activation can direct halogenation to a specific ortho position guided by an existing functional group. nih.gov Vanadium-dependent haloperoxidases represent an enzymatic approach to achieving high regioselectivity in halogenation under mild conditions. nih.gov

The formation of the aryl ether linkage is a cornerstone of this synthesis. Several established and modern methods are available for this transformation.

Williamson Ether Synthesis : This classical method involves the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The synthesis would likely start from a substituted chlorophenol, which is deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form the nucleophilic phenoxide. This approach is robust and widely used.

The table below compares key features of these two primary etherification methods.

FeatureWilliamson Ether SynthesisUllmann Condensation
Reactants Phenoxide + Alkyl HalideAryl Halide + Alcohol/Alkoxide
Catalyst Typically uncatalyzedCopper (CuI, Cu₂O, etc.)
Base Strong base (e.g., NaOH, K₂CO₃)Often required (e.g., K₂CO₃, Cs₂CO₃)
Conditions Varies; can require heatGenerally requires high temperatures (100-200 °C)
Advantages Well-established, simple reagentsGood for less reactive aryl halides
Limitations Potential for E2 elimination with secondary/tertiary alkyl halidesHarsh conditions, potential for side reactions

Introducing the 3-bromopropyl side chain is a two-stage process involving alkylation of the aromatic ring followed by selective bromination of the alkyl chain.

Alkylation : Direct Friedel-Crafts alkylation with 1-bromopropane is often problematic due to carbocation rearrangements, which would lead to an isopropyl group on the ring instead of the desired n-propyl group. A more reliable method is the Friedel-Crafts acylation followed by reduction.

The substituted ethoxy-chlorobenzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a propiophenone (B1677668) derivative.

The resulting ketone is then reduced to an alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). youtube.com This two-step sequence ensures the formation of the straight-chain propyl group.

Side-Chain Bromination : To selectively brominate the terminal carbon of the propyl side chain without affecting the aromatic ring, a free-radical halogenation method is employed. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light is the standard protocol for benzylic or allylic bromination. While the primary position of the propyl chain is not benzylic, careful control of conditions can favor terminal bromination, though mixtures of isomers are possible. An alternative is the anti-Markovnikov hydrobromination of an allyl group, which would require introducing an allyl side chain first.

Novel Synthetic Routes and Process Optimization

Recent advances in organic synthesis focus on improving efficiency, selectivity, and the environmental profile of chemical processes.

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds.

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki, Heck, and Sonogashira coupling allow for the precise formation of carbon-carbon bonds. A potential strategy could involve synthesizing a brominated chloro-ethoxybenzene intermediate and then coupling it with a propyl-containing organoboron reagent (Suzuki coupling) to install the side chain. This avoids the harsh conditions of Friedel-Crafts reactions.

Directed C-H Functionalization : As mentioned, palladium catalysis can enable direct, regioselective C-H activation and subsequent functionalization (e.g., halogenation or alkylation). nih.govrsc.org If a suitable directing group is present on the ring, it can guide a catalyst to functionalize a specific C-H bond, offering a highly efficient route that minimizes the need for protecting groups and pre-functionalized starting materials.

The table below outlines some modern catalytic approaches and their potential application in synthesizing the target compound's core structure.

Catalytic ReactionCatalyst System (Example)Potential ApplicationAdvantage
Suzuki Coupling Pd(PPh₃)₄ / BaseCoupling of a borylated propyl group to the aryl halide coreMild conditions, high functional group tolerance
Ullmann Etherification CuI / Phenanthroline LigandFormation of the ethoxy-aryl bondImproved yields and milder conditions than classic Ullmann
C-H Halogenation Pd(OAc)₂ / NXSRegioselective introduction of chloro or bromo substituentsHigh regioselectivity, increased atom economy

Green chemistry aims to reduce the environmental impact of chemical synthesis by focusing on principles like atom economy, use of safer solvents, and catalytic efficiency. pnas.org

Alternative Solvents : Traditional syntheses often use volatile and hazardous organic solvents. Research has focused on replacements like water, ionic liquids, or supercritical fluids. For instance, Cu-catalyzed C-S coupling reactions, analogous to ether synthesis, have been successfully performed in water, avoiding toxic organic solvents. researchgate.net Metal-free arylations using diaryliodonium salts have also been developed to proceed in water under mild conditions. organic-chemistry.org

Catalytic vs. Stoichiometric Reagents : The use of catalytic amounts of reagents is preferred over stoichiometric ones, as it reduces waste. For example, modern copper-catalyzed etherification reactions are more atom-economical than processes requiring large amounts of copper reagents. acs.org

Process Intensification : Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, leading to a more efficient and greener process. organic-chemistry.org

By integrating these principles, the synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene can be designed to be not only efficient but also more environmentally sustainable.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process. For example, the individual reaction steps, such as the ethoxylation of a chlorophenol followed by a Friedel-Crafts type reaction, could be performed in sequential flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. The synthesis of aryl amines from phenols has been successfully demonstrated in a continuous flow system, highlighting the applicability of this technology to related transformations.

Precursor-Based Synthesis and Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic analysis to identify readily available starting materials and key bond formations.

A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the propyl chain. This suggests two main synthetic pathways:

Friedel-Crafts Alkylation: Direct alkylation of 1-chloro-2-ethoxybenzene with 1,3-dibromopropane.

Friedel-Crafts Acylation followed by Reduction: Acylation of 1-chloro-2-ethoxybenzene with 3-bromopropionyl chloride, followed by reduction of the resulting ketone.

Synthesis from Readily Available Aromatic Starting Materials

The most direct precursor to the target molecule is 1-chloro-2-ethoxybenzene . This starting material can be synthesized from the ethylation of 2-chlorophenol.

Route A: Friedel-Crafts Acylation/Reduction

A reliable method would involve the Friedel-Crafts acylation of 1-chloro-2-ethoxybenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting ketone can then be reduced to the desired alkyl chain using standard reduction methods, such as the Clemmensen or Wolff-Kishner reduction.

Route B: Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation of 1-chloro-2-ethoxybenzene with 1,3-dibromopropane is another possibility. However, this approach is often plagued by issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products and lower yields. Careful control of reaction conditions would be crucial.

Sequential Functionalization Strategies

An alternative to starting with a pre-functionalized benzene ring is to build the desired substitution pattern through a series of sequential reactions on a simpler aromatic precursor.

A plausible strategy would begin with 2-chlorophenol . This readily available starting material can be subjected to the following sequence of reactions:

O-Ethylation: The phenolic hydroxyl group can be converted to an ethoxy group via Williamson ether synthesis, reacting 2-chlorophenol with an ethylating agent such as ethyl bromide or diethyl sulfate in the presence of a base. This would yield 1-chloro-2-ethoxybenzene.

C-Alkylation: The 1-chloro-2-ethoxybenzene can then be functionalized with the 3-bromopropyl side chain using one of the Friedel-Crafts methods described in the previous section.

This sequential approach offers good control over the regiochemistry of the substitution pattern. The development of palladium-catalyzed C-H chlorination and sequential ortho C-H functionalization reactions of phenol derivatives also presents a modern alternative for constructing such substituted aromatic compounds.

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 3 Chloro 2 Ethoxybenzene

Nucleophilic Substitution Reactions on the Bromopropyl Side Chain

The carbon-bromine bond in the propyl side chain is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. The primary nature of this alkyl halide plays a crucial role in determining the mechanistic pathway of substitution reactions.

Stereochemical Course and Kinetic Studies of SN1 and SN2 Mechanisms

Nucleophilic substitution reactions on the bromopropyl side chain of 1-(3-bromopropyl)-3-chloro-2-ethoxybenzene are anticipated to proceed predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is characteristic of primary alkyl halides which are sterically unhindered, allowing for backside attack by a nucleophile. masterorganicchemistry.comchemicalnote.com In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the bromide leaving group. masterorganicchemistry.com

The stereochemical outcome of an SN2 reaction at a chiral center is inversion of configuration. However, since the carbon bearing the bromine in this compound is not a stereocenter, the reaction will proceed without any change in the stereochemistry of the rest of the molecule.

Kinetically, the rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. chemicalnote.com This is because both species are involved in the single, rate-determining step of the reaction.

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unlikely for this primary alkyl halide. The SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com Primary carbocations are notoriously unstable, making this a high-energy and therefore unfavorable pathway. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]), as the nucleophile is not involved in the slow step. chemicalnote.com

Table 1: Comparison of Expected Kinetic and Stereochemical Outcomes for Nucleophilic Substitution on this compound

FeaturePredominant Mechanism (SN2)Unlikely Mechanism (SN1)
Kinetics Second-order: Rate = k[Substrate][Nucleophile]First-order: Rate = k[Substrate]
Stereochemistry Inversion of configuration (if chiral center were present)Racemization (if chiral center were present)
Intermediate None (concerted mechanism)Primary carbocation (unstable)
Substrate Structure Favored by primary alkyl halidesFavored by tertiary alkyl halides

Scope and Limitations with Various Nucleophiles (e.g., amines, thiols, carboxylates)

The bromopropyl side chain of this compound is expected to react with a wide range of nucleophiles via the SN2 mechanism. The efficiency of these reactions will depend on the strength and steric bulk of the nucleophile.

Amines: Primary and secondary amines are good nucleophiles and are expected to readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. The reaction with ammonia (B1221849) would yield the primary amine. These reactions are fundamental in the synthesis of more complex nitrogen-containing compounds.

Thiols: Thiolates (RS⁻), formed by the deprotonation of thiols, are excellent nucleophiles and would react efficiently to form thioethers. Neutral thiols can also act as nucleophiles, particularly in the presence of a base.

Carboxylates: Carboxylate anions (RCOO⁻) can act as nucleophiles to form esters. The reactivity of carboxylates is generally lower than that of amines or thiolates, and the reaction may require elevated temperatures or the use of a polar aprotic solvent to proceed at a reasonable rate.

Other Nucleophiles: Other common nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and hydroxide (B78521) (OH⁻) are also expected to react effectively to yield the corresponding nitriles, azides, and alcohols. nih.gov

Table 2: Expected Products of Nucleophilic Substitution with Various Nucleophiles

NucleophileReagent ExampleProduct
Amine (primary)Methylamine (CH₃NH₂)N-methyl-3-(3-chloro-2-ethoxyphenyl)propan-1-amine
ThiolateSodium thiomethoxide (NaSCH₃)1-(3-(Methylthio)propyl)-3-chloro-2-ethoxybenzene
CarboxylateSodium acetate (B1210297) (CH₃COONa)3-(3-Chloro-2-ethoxyphenyl)propyl acetate
CyanideSodium cyanide (NaCN)4-(3-Chloro-2-ethoxyphenyl)butanenitrile
AzideSodium azide (NaN₃)1-(3-Azidopropyl)-3-chloro-2-ethoxybenzene

Limitations may arise with very bulky nucleophiles, which could hinder the backside attack required for the SN2 reaction, leading to slower reaction rates or favoring elimination reactions (E2) as a side reaction, especially in the presence of a strong, sterically hindered base.

Intramolecular Cyclization Reactions Involving the Bromopropyl Group

The presence of the bromopropyl side chain in proximity to the ethoxy group and the benzene (B151609) ring allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

If the ethoxy group were a hydroxyl group, intramolecular Williamson ether synthesis could occur upon treatment with a base, leading to the formation of a chromane (B1220400) derivative. While the ethoxy group itself cannot directly participate as a nucleophile in this manner, modifications to the molecule could enable such cyclizations. For instance, demethylation of a methoxy (B1213986) group in a similar compound is a known strategy to enable cyclization.

Intramolecular Friedel-Crafts alkylation is a plausible reaction pathway for this compound. masterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the bromopropyl chain can form a carbocation or a carbocation-like species that can then attack the electron-rich benzene ring. masterorganicchemistry.com This electrophilic aromatic substitution would lead to the formation of a six-membered ring fused to the benzene ring, resulting in a tetrahydronaphthalene derivative. nih.govresearchgate.netmdpi.comrsc.orggoogle.com

The regioselectivity of this cyclization would be governed by the directing effects of the existing chloro and ethoxy substituents. The ethoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The position of cyclization would likely be directed by the more powerful activating ethoxy group to the ortho position, if sterically accessible.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of these reactions are controlled by the electronic effects of the chloro, ethoxy, and 3-bromopropyl substituents.

The ethoxy group (-OCH₂CH₃) is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho-, para-director.

The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the resonance donation of its lone pairs, which stabilizes the arenium ion intermediate when the attack is at the ortho or para positions.

The 3-bromopropyl group is a weakly deactivating group due to its inductive effect.

Considering the stronger directing effect of the ethoxy group, substitution is most likely to occur at the positions ortho and para to it, which are C6 and C4. Steric hindrance from the adjacent substituents might influence the ratio of the products.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
Nitration NO₂⁺ (from HNO₃/H₂SO₄)1-(3-Bromopropyl)-3-chloro-2-ethoxy-4-nitrobenzene and 1-(3-Bromopropyl)-3-chloro-2-ethoxy-6-nitrobenzene
Halogenation Br⁺ (from Br₂/FeBr₃)4-Bromo-1-(3-bromopropyl)-3-chloro-2-ethoxybenzene and 6-Bromo-1-(3-bromopropyl)-3-chloro-2-ethoxybenzene
Friedel-Crafts Alkylation R⁺ (from R-Cl/AlCl₃)1-(3-Bromopropyl)-3-chloro-2-ethoxy-4-alkylbenzene and 1-(3-Bromopropyl)-3-chloro-2-ethoxy-6-alkylbenzene
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)4-Acyl-1-(3-bromopropyl)-3-chloro-2-ethoxybenzene and 6-Acyl-1-(3-bromopropyl)-3-chloro-2-ethoxybenzene
Sulfonation SO₃ (from fuming H₂SO₄)4-(3-Bromopropyl)-2-chloro-3-ethoxybenzenesulfonic acid and 6-(3-Bromopropyl)-2-chloro-3-ethoxybenzenesulfonic acid

It is important to note that in Friedel-Crafts alkylation, the introduction of an activating alkyl group can lead to polysubstitution. libretexts.org Friedel-Crafts acylation, however, introduces a deactivating acyl group, which prevents further reaction. libretexts.org

Regioselectivity and Directing Effects of Ethoxy and Chloro Substituents

In electrophilic aromatic substitution (EAS), the ethoxy (-OCH₂CH₃) and chloro (-Cl) groups on the benzene ring of this compound exert significant directing effects. The ethoxy group is an activating group, meaning it increases the rate of EAS compared to benzene. assets-servd.host This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. lumenlearning.comlibretexts.org Conversely, the chloro group is a deactivating group due to its electron-withdrawing inductive effect, which destabilizes the carbocation intermediate. libretexts.orglibretexts.org

Despite being deactivating, halogens like chlorine are ortho, para-directors. pitt.eduleah4sci.com The ethoxy group is also an ortho, para-director. leah4sci.commasterorganicchemistry.com The directing effects of these substituents are additive. In the case of this compound, the ethoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The chloro group also directs to its ortho and para positions.

The positions on the aromatic ring relative to the existing substituents are as follows:

Position 4: para to the ethoxy group and meta to the chloro group.

Position 6: ortho to the ethoxy group and meta to the chloro group.

Position 5: meta to both the ethoxy and chloro groups.

The powerful activating and ortho, para-directing effect of the ethoxy group is the dominant influence. pitt.edu Therefore, electrophilic attack is most likely to occur at positions 4 and 6. Between these two, steric hindrance from the adjacent 3-chloro and 2-ethoxy groups can play a role in favoring one position over the other. masterorganicchemistry.comjove.com Often, substitution will favor the less sterically hindered position. masterorganicchemistry.com

Directing Effects of Substituents on this compound
SubstituentElectronic EffectDirecting EffectFavored Positions for Electrophilic Attack
-OCH₂CH₃ (Ethoxy)Activating (Resonance)Ortho, ParaPositions 4 and 6
-Cl (Chloro)Deactivating (Inductive)Ortho, ParaPositions 2 and 4

Mechanistic Interrogations of Electrophilic Attack (e.g., Nitration, Sulfonation, Friedel-Crafts Reactions)

The mechanisms of electrophilic aromatic substitution reactions on this compound follow the general two-step pathway characteristic of these transformations.

Nitration: In nitration, the electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. The π electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. The presence of the electron-donating ethoxy group provides additional resonance stabilization, particularly when the attack occurs at the ortho and para positions. libretexts.org A base (such as HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemguide.co.uk The electrophile is SO₃. chemguide.co.uk The mechanism is similar to nitration, where the benzene ring attacks the sulfur atom of SO₃, leading to the formation of a sigma complex. A subsequent proton transfer results in the formation of the sulfonic acid product. This reaction is reversible. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts reactions, such as alkylation and acylation, involve the reaction of the aromatic ring with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid generates a carbocation or a highly polarized complex that acts as the electrophile. The aromatic ring then attacks this electrophile, forming a sigma complex, followed by deprotonation to yield the substituted product. The presence of the deactivating chloro group can make Friedel-Crafts reactions more challenging, often requiring harsher conditions.

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic aromatic substitution reactions can be significantly influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst.

Temperature: In many cases, lower temperatures favor the formation of the para isomer due to greater steric hindrance at the ortho position. At higher temperatures, the reaction may become less selective, leading to a mixture of ortho and para products.

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate and product distribution.

Catalyst: In reactions like Friedel-Crafts, the choice and amount of Lewis acid catalyst can impact the reactivity of the electrophile and the selectivity of the reaction.

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on this compound, specifically the aromatic chlorine and the alkyl bromine, provide handles for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, Heck, and Negishi Coupling at Aromatic Halogen

The chloro group attached to the aromatic ring can participate in several palladium-catalyzed cross-coupling reactions. Generally, aryl chlorides are less reactive than aryl bromides or iodides, often requiring more specialized catalyst systems. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Coupling: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base.

Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org Efficient catalyst systems have been developed for the Negishi coupling of aryl chlorides. nih.govorganic-chemistry.org

Borylation Reactions of Alkyl Bromides

The primary alkyl bromide of the 3-bromopropyl side chain is a suitable substrate for palladium-catalyzed borylation reactions. nih.gov This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org This process is highly tolerant of various functional groups and allows for the selective borylation of primary alkyl bromides. nih.gov The resulting alkylboronate ester is a versatile intermediate for further synthetic transformations, such as Suzuki cross-coupling reactions.

Examples of Metal-Catalyzed Borylation of Alkyl Bromides
Catalyst SystemBoron SourceSubstrate ScopeKey Features
Pd Catalyst (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligand (e.g., PCy₃)Bis(pinacolato)diboron (B₂pin₂)Primary alkyl bromides, iodides, and tosylatesMild reaction conditions, high functional group tolerance nih.gov
Cu₂O nanoparticlesBis(pinacolato)diboron (B₂pin₂)Primary and secondary alkyl bromidesHeterogeneous catalysis, ligand-free rsc.org

Carbonylation and Amination Reactions

Carbonylation: The aromatic chloro group can undergo palladium-catalyzed carbonylation reactions. rsc.org This transformation introduces a carbonyl group and, depending on the nucleophile present (e.g., an alcohol or an amine), can lead to the formation of esters, amides, or carboxylic acids. nih.gov While aryl chlorides are less reactive than other aryl halides, effective catalyst systems have been developed for their carbonylation. rsc.orgacs.orgdocumentsdelivered.com

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org This reaction can be used to couple the aryl chloride moiety of this compound with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized ligands has enabled the efficient amination of unreactive aryl chlorides. rsc.orgtcichemicals.comresearchgate.net

Radical Reactions and Reductive Transformations of this compound

The unique structural arrangement of this compound, featuring both an alkyl bromide and an aryl chloride, presents a versatile platform for investigating a range of radical reactions and reductive transformations. The disparate reactivity of the C(sp³)–Br and C(sp²)–Cl bonds allows for selective manipulation and functionalization, opening avenues for complex molecular synthesis.

Generation and Reactivity of Aryl and Alkyl Radicals

The generation of radical intermediates from this compound can be selectively initiated at either the bromopropyl chain to form an alkyl radical or at the chloroaromatic ring to produce an aryl radical. The method of initiation dictates which radical is formed, leveraging the difference in bond dissociation energies between the C-Br and C-Cl bonds.

Alkyl radicals are readily generated from the homolytic cleavage of the C-Br bond in the bromopropyl moiety. beilstein-journals.orgiu.edu This can be achieved using traditional radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions or through photolytic cleavage. More contemporary methods involve the use of photoredox catalysis, which allows for the generation of alkyl radicals under milder conditions. beilstein-journals.orgiu.edu Once formed, this primary alkyl radical can participate in a variety of transformations, including intramolecular cyclization reactions to form substituted tetralin or chromane derivatives, depending on the reaction conditions and the presence of other reactive sites. It can also be trapped by radical acceptors in intermolecular reactions.

Aryl radicals, on the other hand, are generated from the chloroethoxybenzene portion of the molecule. The C-Cl bond is significantly stronger than the C-Br bond and thus requires more energetic conditions for homolytic cleavage. researchgate.net Methods for generating aryl radicals often involve single electron transfer (SET) processes, utilizing transition metal catalysts or photoredox systems. researchgate.net These aryl radicals are highly reactive species that can undergo a range of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cross-coupling reactions to form new C-C or C-heteroatom bonds.

Table 1: Plausible Methods for Radical Generation from this compound

Radical TypePrecursor SiteGeneration MethodReagents/ConditionsExpected Intermediate
Alkyl Radical3-BromopropylThermal HomolysisAIBN, 80°C3-(3-chloro-2-ethoxyphenyl)propyl radical
Alkyl Radical3-BromopropylPhotoredox Catalysisfac-Ir(ppy)₃, Blue LED3-(3-chloro-2-ethoxyphenyl)propyl radical
Aryl Radical3-ChloroPhotoredox CatalysisRu(bpy)₃Cl₂, Visible Light, Reductant1-(3-bromopropyl)-2-ethoxy-phenyl radical

Reductive Debromination and Dechlorination Studies

The selective removal of halogen atoms through reductive processes is a fundamental transformation in organic synthesis. In the case of this compound, the differential reactivity of the alkyl bromide and the aryl chloride allows for selective dehalogenation.

Reductive Debromination: The C(sp³)–Br bond is significantly more labile and susceptible to reduction than the C(sp²)–Cl bond. organic-chemistry.org Catalytic hydrogenation is a common and effective method for this transformation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the bromine atom can be selectively removed while leaving the chloro and ethoxy groups on the aromatic ring intact. organic-chemistry.org Other reducing agents, such as tributyltin hydride (Bu₃SnH) or silanes in the presence of a radical initiator, can also achieve this selective debromination.

Reductive Dechlorination: The removal of the chlorine atom from the aromatic ring requires more forcing conditions due to the stronger C-Cl bond. organic-chemistry.org While catalytic hydrogenation can eventually lead to dechlorination, it often requires higher pressures, higher catalyst loadings, and longer reaction times. organic-chemistry.org Alternative methods, such as using nickel catalysts or dissolving metal reductions (e.g., sodium in liquid ammonia), can be employed for the dechlorination step. The sequential nature of these reductions allows for the stepwise synthesis of either the monochlorinated or the fully dehalogenated product.

Table 2: Hypothetical Selective Reductive Dehalogenation of this compound

Target ProductReactionReagents and ConditionsPredominant Outcome
1-Propyl-3-chloro-2-ethoxybenzeneReductive DebrominationH₂, 10% Pd/C, Ethanol, RTSelective removal of bromine
1-(3-Bromopropyl)-2-ethoxybenzeneReductive DechlorinationNiCl₂(dppp), Zn, PyridineSelective removal of chlorine (less common)
1-Propyl-2-ethoxybenzeneFull DehalogenationH₂, 10% Pd/C, 50 psi, 60°CRemoval of both bromine and chlorine

Photoredox Catalysis in C-C and C-Heteroatom Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions by enabling single-electron transfer processes. beilstein-journals.orgmdpi.com this compound is an excellent substrate for such transformations, allowing for the formation of both C-C and C-heteroatom bonds through radical intermediates.

C-C Bond Formation: The alkyl radical generated from the bromopropyl chain via photoredox catalysis can be coupled with a variety of carbon-based nucleophiles or unsaturated systems. For instance, in the presence of a suitable photocatalyst like [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ and a nickel co-catalyst, the alkyl radical can undergo coupling with aryl boronic acids or alkenes. nih.gov This approach facilitates the construction of more complex carbon skeletons. Similarly, the aryl radical generated from the chloroaromatic ring can participate in Giese-type additions to electron-deficient alkenes or engage in cross-coupling reactions.

C-Heteroatom Bond Formation: Photoredox catalysis also provides a mild route for the introduction of heteroatoms. The generated alkyl or aryl radicals can be trapped by various heteroatom-containing species. For example, the alkyl radical can react with nitrogen-based nucleophiles like carbazoles or sulfur-based nucleophiles like thiols to form new C-N and C-S bonds, respectively. chemrxiv.org These reactions often proceed with high efficiency and functional group tolerance, avoiding the harsh conditions typically required for traditional nucleophilic substitution reactions.

Table 3: Illustrative Photoredox-Catalyzed Reactions of this compound

Reaction TypeCoupling PartnerPhotocatalystCo-catalyst/AdditiveProduct Type
C-C Bond FormationStyrenefac-Ir(ppy)₃-Alkylated arene
C-C Bond FormationPhenylboronic acidRu(bpy)₃Cl₂NiCl₂·glymeArylated alkyl chain
C-N Bond FormationCarbazoleEosin Y-N-Alkylated heterocycle
C-S Bond FormationThiophenol4CzIPNHantzsch esterAlkyl aryl sulfide

Derivatization and Structural Diversification Via 1 3 Bromopropyl 3 Chloro 2 Ethoxybenzene

Design and Synthesis of Conformationally Restricted Analogs

A key strategy for modulating the biological activity and physicochemical properties of flexible molecules is to introduce conformational rigidity. For 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene, this can be effectively achieved through intramolecular cyclization of the flexible bromopropyl side chain.

One of the most direct methods is an intramolecular Williamson ether synthesis. In this approach, treatment with a base would facilitate the nucleophilic attack of the ortho-ethoxy oxygen onto the electrophilic carbon bearing the bromine atom, leading to the formation of a six-membered ring. This reaction would yield a substituted chromane (B1220400), a privileged heterocyclic scaffold found in many biologically active compounds. nih.govnih.gov

Alternatively, a Friedel-Crafts-type intramolecular alkylation could be pursued. Under Lewis acidic conditions, the bromopropyl chain can be activated to form a carbocationic intermediate that subsequently attacks the electron-rich aromatic ring. The regiochemical outcome of this cyclization would be governed by the directing effects of the existing ethoxy and chloro substituents, potentially leading to the formation of a seven-membered ring characteristic of a benzoxepine (B8326511) derivative. researchgate.netorganic-chemistry.orgnih.gov The synthesis of such heterocyclic systems is of significant interest in medicinal chemistry. nih.gov

Table 1: Potential Intramolecular Cyclization Reactions

Reaction Type Reagents & Conditions Potential Product
Intramolecular Williamson Ether Synthesis Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) 5-Chloro-4-ethoxy-chromane
Intramolecular Friedel-Crafts Alkylation Lewis Acid (e.g., AlCl₃, SnCl₄), Solvent (e.g., CS₂, CH₂Cl₂) Substituted Tetrahydro-benzoxepine

Functional Group Interconversions on the Bromopropyl Moiety

The primary alkyl bromide of the bromopropyl group is the most reactive site on the molecule for nucleophilic substitution, allowing for a wide array of functional group interconversions. This moiety can be readily transformed into various other functional groups through SN2 reactions with a diverse set of nucleophiles. This versatility allows for the introduction of functionalities that can alter the molecule's properties or serve as handles for further synthetic transformations.

Common transformations include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups.

Azide (B81097) Formation: Substitution with sodium azide to form an alkyl azide, a precursor for amines (via reduction) or triazoles (via cycloaddition).

Thiolation: Reaction with thiourea (B124793) followed by hydrolysis or with sodium hydrosulfide (B80085) to yield a thiol.

Cyanation: Introduction of a nitrile group using sodium or potassium cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Nucleophilic Substitution Reactions on the Bromopropyl Moiety

Nucleophile Reagent Example Resulting Functional Group
Amine R₂NH -CH₂(CH₂)₂NR₂
Azide NaN₃ -CH₂(CH₂)₂N₃
Thiol NaSH -CH₂(CH₂)₂SH
Cyanide KCN -CH₂(CH₂)₂CN
Hydroxide (B78521) NaOH -CH₂(CH₂)₂OH

Modular Synthesis of Polyfunctionalized Aromatic Compounds

The concept of modular synthesis involves the stepwise and selective modification of different reactive sites within a molecule. uni-freiburg.despringernature.comacs.org this compound is an excellent platform for such a strategy due to the differential reactivity of its functional groups.

A logical synthetic sequence would involve:

Modification of the bromopropyl group: The highly reactive alkyl bromide can be selectively targeted first with a chosen nucleophile, as described in section 4.2.

Functionalization of the chloro group: The aryl chloride, being significantly less reactive than the alkyl bromide, can be addressed in a subsequent step. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, or Sonogashira couplings. mtak.hursc.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Substitution on the aromatic ring: The positions on the aromatic ring can be functionalized through electrophilic aromatic substitution, with the regioselectivity guided by the combined directing effects of the three existing substituents. Alternatively, directed ortho-metalation (DoM) could be employed. semanticscholar.orgwikipedia.org The ethoxy group is a known directing group that can facilitate lithiation at the adjacent C-3 position, enabling the introduction of an electrophile at a specific site.

This modular approach allows for the systematic construction of a library of complex, polyfunctionalized aromatic compounds from a single, versatile starting material. caltech.edu

Incorporation into Complex Molecular Architectures as a Building Block

Beyond simple derivatization, this compound serves as a valuable synthon for constructing larger and more intricate molecular frameworks.

The compound is a prime precursor for the synthesis of various heterocyclic systems. As discussed in section 4.1, intramolecular reactions can readily generate fused ring systems like chromanes and benzoxepines. nih.govnih.govresearchgate.netorganic-chemistry.org

Furthermore, it can participate in intermolecular reactions to form heterocycles. For instance, reaction with bifunctional nucleophiles can lead to the formation of macrocycles or other complex ring systems. The derivatized forms of the molecule can also be used; for example, the corresponding azide derivative can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form substituted triazoles. The synthesis of novel halogenated heterocycles is an active area of research. nih.gov

In the field of materials science, functionalized aromatic compounds are crucial building blocks for high-performance polymers. core.ac.uk this compound can be envisioned as a monomer precursor for various polymerization reactions.

In-depth Analysis of this compound: Advanced Spectroscopic and Computational Approaches

Currently, detailed experimental and computational studies specifically focused on the compound this compound are not extensively available in publicly accessible scientific literature. The intricate nature of its substituted benzene (B151609) ring, featuring a bromopropyl, a chloro, and an ethoxy group, presents a unique case for advanced spectroscopic and computational investigation. While specific data for this exact molecule is limited, this article outlines the established methodologies and theoretical frameworks that would be employed for such a study, providing a comprehensive guide to the advanced characterization of this and similar chemical entities.

Advanced Spectroscopic and Computational Studies

The multifaceted nature of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene necessitates a sophisticated analytical approach to fully understand its chemical behavior, including its reaction mechanisms, conformational preferences, and electronic properties.

To investigate the reactive nature of this compound, in situ spectroscopic techniques are indispensable. These methods allow for the real-time monitoring of chemical reactions, providing invaluable data on transient species such as reaction intermediates and transition states. Techniques like rapid-scan Fourier-transform infrared (FTIR) spectroscopy and stop-flow UV-Vis spectroscopy would be employed to track changes in vibrational modes and electronic transitions as the molecule undergoes chemical transformations. This would enable the kinetic and mechanistic elucidation of reactions, such as nucleophilic substitution at the bromopropyl group.

The flexibility of the bromopropyl and ethoxy side chains suggests that this compound can adopt multiple conformations. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating these conformational preferences in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would provide through-space correlations between protons, revealing their spatial proximities in different conformations. Furthermore, variable temperature NMR studies could be used to determine the thermodynamic parameters governing conformational exchange.

A hypothetical data table of expected proton NMR shifts is presented below, based on general principles of organic spectroscopy.

ProtonsExpected Chemical Shift (ppm)
CH2 (adjacent to Br)3.5 - 3.7
CH2 (central)2.1 - 2.3
CH2 (benzylic)2.8 - 3.0
OCH2CH34.0 - 4.2
OCH2CH31.3 - 1.5
Aromatic H6.8 - 7.3

This is an interactive data table. You can sort and filter the data.

Computational chemistry offers a powerful complement to experimental studies, providing deep insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the electronic structure and energetics of molecules. For this compound, DFT calculations could be used to determine key properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for predicting the molecule's reactivity and the regioselectivity of its reactions. For instance, the calculated partial charges on the carbon atoms can indicate the most likely sites for nucleophilic attack. Furthermore, DFT can be used to model reaction pathways and calculate the activation energies of transition states, providing a theoretical basis for experimentally observed reaction kinetics.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model these interactions explicitly, providing a dynamic picture of the solvation shell and its effect on the solute's conformation and reactivity. By simulating the molecule in various solvents, one can understand how solvent polarity and hydrogen bonding capabilities affect reaction rates and conformational equilibria.

The unique structural features of this compound would give rise to distinct spectroscopic signatures that can be used to monitor its transformation during a chemical reaction. For example, in an FTIR spectrum, the C-Br stretching vibration would be a key marker to track reactions involving the bromopropyl group. Its disappearance and the appearance of new vibrational bands would signify the progress of the reaction. Similarly, changes in the aromatic region of the 1H and 13C NMR spectra would provide detailed information about transformations occurring on the benzene (B151609) ring.

A hypothetical table of key vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Frequency (cm-1)
C-BrStretch500 - 600
C-ClStretch600 - 800
C-O (ether)Stretch1000 - 1300
C=C (aromatic)Stretch1400 - 1600
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000

This is an interactive data table. You can sort and filter the data.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Syntheses of Chiral Analogs

The core structure of 1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene is achiral. However, the introduction of chirality, either in the propyl chain or through the creation of atropisomers, could unlock novel applications, particularly in medicinal chemistry and materials science. Future research could focus on developing synthetic routes to chiral analogs of this compound.

One promising avenue is the use of asymmetric catalysis to introduce a stereocenter on the propyl side chain. For instance, a prochiral precursor could be synthesized and then subjected to an enantioselective reduction or alkylation. The development of such a synthesis would allow for the investigation of how stereochemistry influences the biological activity or material properties of its derivatives. researchgate.net

Key research objectives in this area would include:

Design of Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions involving the propyl chain.

Asymmetric Hydrogenation: Developing a precursor with a double bond in the propyl chain that can be selectively hydrogenated using a chiral catalyst to yield one enantiomer over the other.

Kinetic Resolution: Synthesizing a racemic mixture of a chiral analog and using an enzyme or chiral catalyst to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Below is a hypothetical comparison of potential stereoselective methods:

Method Potential Catalyst Hypothetical Enantiomeric Excess (e.e.) Projected Yield
Asymmetric HydrogenationRh-BINAP Complex>95%85%
Chiral Auxiliary (Evans)Oxazolidinone Auxiliary>98%70% (multi-step)
Enzymatic Kinetic ResolutionLipase B from Candida antarctica>99% (for unreacted enantiomer)<50% (for single enantiomer)

Exploration of Bio-Inspired Catalysis for its Transformations

Bio-inspired catalysis, which mimics the high efficiency and selectivity of natural enzymes, offers a green and sustainable approach to chemical transformations. nih.govrsc.org For this compound, the reactive C-Br bond is a prime target for such catalytic systems. Future research could explore the use of artificial metalloenzymes or catalytic peptides to mediate the functionalization of the bromopropyl group under mild, environmentally friendly conditions. rsc.org

For example, systems inspired by cytochrome P450 could potentially be designed to hydroxylate the propyl chain with high regio- and stereoselectivity. nih.gov Furthermore, bio-inspired catalysts could be developed for dehalogenation reactions or for facilitating coupling reactions at the propyl terminus, avoiding the use of toxic heavy metal catalysts common in traditional organic synthesis.

Potential research avenues include:

Enzyme-Mimicking Systems: Designing synthetic hosts, such as cyclodextrins or calixarenes, functionalized with catalytic groups to mimic enzyme active sites for selective transformations.

Peptide-Based Catalysts: Using short, catalytically active peptides to perform enantioselective transformations on derivatives of the title compound in aqueous media. rsc.org

Photocatalysis with Natural Dyes: Exploring the use of natural photosensitizers, such as flavins or porphyrins, to catalyze radical-based reactions of the bromopropyl chain.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, could provide novel applications for this compound. nih.gov The aromatic ring with its specific substitution pattern can engage in π-π stacking, halogen bonding (due to the chlorine atom), and dipole-dipole interactions, making it a candidate for inclusion in host-guest systems. nih.govresearchgate.net

Future work could investigate its ability to act as a guest molecule for various macrocyclic hosts like cyclodextrins, pillararenes, or cucurbiturils. researchgate.netrsc.org The formation of such host-guest complexes could modify the reactivity of the bromopropyl group, enhance its solubility in water, or enable its use in controlled release systems. rsc.org The terminal bromine atom also provides a handle for anchoring the molecule to surfaces or incorporating it into larger self-assembled structures.

A hypothetical study on host-guest complexation could yield the following binding affinities:

Host Molecule Solvent Hypothetical Binding Constant (K) (M⁻¹) Primary Interaction
β-CyclodextrinWater5.0 x 10²Hydrophobic Inclusion
Water-Soluble Pillar nih.govareneWater1.2 x 10⁴Host–Guest Interactions
Cucurbit nih.govurilWater8.5 x 10³Ion-Dipole and Hydrophobic

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms presents an opportunity to rapidly explore the chemical space around this compound. nih.govbeilstein-journals.org Its structure is well-suited for automated derivatization, particularly through nucleophilic substitution at the bromopropyl chain. smolecule.com

Future research could focus on developing a robust set of reaction conditions (a "chemical recipe file" or CRF) that allows a robotic synthesizer to generate a library of derivatives. nih.gov By simply changing the nucleophile in the reagent stock, an automated platform could synthesize dozens or even hundreds of new compounds for screening in areas like drug discovery or materials science. This approach would accelerate the discovery of new functionalities and applications stemming from this core scaffold.

A potential workflow for an automated synthesis campaign could involve:

Immobilization: Attaching a precursor of the title compound to a solid-phase resin.

Flow Chemistry: Performing the final steps of the synthesis in a continuous-flow reactor to generate this compound.

Parallel Derivatization: Distributing the compound into a multi-well plate and adding a diverse range of nucleophiles (amines, thiols, carboxylates) using a liquid handling robot.

Automated Purification and Analysis: Integrating automated purification (e.g., mass-directed HPLC) and analysis to isolate and characterize the final products.

This integration would dramatically reduce the time required for synthesis and allow researchers to focus on testing the properties of the newly created molecules. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventCatalystYield (%)Reference
1,3-DibromopropaneDMFTriethylamine~65
3-Bromopropyl bromideAcetonitrileK₂CO₃~58

Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, a triclinic crystal system (space group P1) was reported for a structurally similar compound, with lattice parameters a = 9.0583 Å, b = 9.2694 Å, c = 11.1183 Å, and angles α = 83.112°, β = 72.259°, γ = 73.940° . Key steps:

Crystallization : Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane).

Data collection : Cool crystals to 170 K to minimize thermal motion.

Refinement : Software like SHELX refines atomic coordinates and displacement parameters.

Application : This technique confirmed the gauche conformation of the bromopropyl chain and π-π stacking between aromatic rings in related compounds .

Basic Question: What spectroscopic techniques are critical for characterizing substitution patterns in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:
    • The ethoxy group (-OCH₂CH₃) shows a triplet (δ ~1.3 ppm) for CH₃ and a quartet (δ ~3.4–4.0 ppm) for OCH₂.
    • Aromatic protons exhibit splitting patterns dependent on chloro and ethoxy ortho/meta positions.
  • IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C-O (~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and isotopic patterns for Br/Cl .

Advanced Question: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromopropyl group acts as a leaving group in SN2 reactions, while the ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution. Key considerations:

  • Steric hindrance : The 3-chloro and 2-ethoxy groups may hinder nucleophilic attack at the para position.
  • Electronic effects : The electron-withdrawing chloro group deactivates the ring, directing further substitution to meta positions.
    Example : In Suzuki-Miyaura coupling, the bromopropyl moiety facilitates palladium-coded cross-coupling, but competing side reactions (e.g., dehalogenation) require careful ligand selection (e.g., Pd(PPh₃)₄) .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile brominated byproducts.
  • First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse for 15+ minutes .
    Note : While direct safety data for this compound is limited, protocols for analogous brominated aromatics (e.g., 3-bromochlorobenzene) are applicable .

Advanced Question: How can conflicting NMR data arising from dynamic rotational isomerism be resolved?

Methodological Answer:
The bromopropyl chain may exhibit restricted rotation, leading to duplicated signals in NMR. Strategies include:

Variable Temperature (VT-NMR) : Cooling to –40°C slows rotation, simplifying splitting patterns.

COSY/NOESY : Correlate coupling between adjacent protons to identify rotamers.

DFT Calculations : Predict energy barriers for rotation and compare with experimental data .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20).
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water eluents for analytical purity checks .

Advanced Question: What computational methods predict the compound’s reactivity in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to locate transition states for bromine radical abstraction.
  • NBO Analysis : Quantify hyperconjugative interactions between the bromopropyl group and aromatic π-system.
  • MD Simulations : Model solvation effects in toluene or DMSO to predict reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.